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O-methyl-d-threonine

Antimalarial drug discovery Plasmodium berghei Amino acid analogue pharmacology

Researchers investigating β-lactam antibiotic biosynthesis require stereochemically defined probes for IPNS mechanism studies. O-Methyl-D-threonine addresses this need as a crystallographically validated IPNS substrate analogue (PDB 3ZOI, 1.82 Å resolution), enabling precise active-site mapping. Procurement of the incorrect isomer compromises experimental reproducibility due to IPNS's strict D-configuration requirement. • Structurally characterized IPNS:Fe(II):ACmT complex at 1.82 Å resolution • Validated for penicillin/cephalosporin biosynthetic pathway research • Stereochemically defined D-isomer; available from stock with full analytical documentation

Molecular Formula C5H11NO3
Molecular Weight 133.147
CAS No. 4144-02-9; 537697-28-2
Cat. No. B2448076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-methyl-d-threonine
CAS4144-02-9; 537697-28-2
Molecular FormulaC5H11NO3
Molecular Weight133.147
Structural Identifiers
SMILESCC(C(C(=O)O)N)OC
InChIInChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1
InChIKeyFYCWLJLGIAUCCL-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





O-methyl-d-threonine Identity and Procurement


O-methyl-d-threonine (CAS 4144-02-9; stereospecific D-isomer CAS 537697-28-2) is a non-proteinogenic amino acid derivative of threonine wherein the β-hydroxyl group is methylated, yielding the O-methyl ether [1]. The compound functions as an isosteric analogue of isoleucine and has been characterized as a specific isoleucine antagonist in prokaryotic and eukaryotic systems [2]. In β-lactam antibiotic biosynthetic research, the compound serves as a structural probe and substrate analogue for isopenicillin N synthase (IPNS) [3].

1
Stereochemical Control
D-configuration is required for IPNS substrate recognition and enzyme turnover studies.
2
Isosteric Analogue Probe
Reported specific isoleucine antagonist; used to probe isoleucine-dependent pathways in prokaryotic and eukaryotic systems.
3
Structural Biology Tool
Crystallographically validated substrate analogue for isopenicillin N synthase (IPNS); supports β-lactam biosynthesis research.

Why Substitutes Cannot Replace O-methyl-d-threonine


O-methyl-d-threonine differs fundamentally from L-threonine in both stereochemistry (D-configuration at Cα) and side-chain functionality (methoxy versus hydroxyl), precluding simple substitution. Even among O-methylthreonine isomers, the D- versus L-configuration dictates enzyme recognition: isopenicillin N synthase (IPNS) exhibits strict stereochemical requirements for substrate turnover, binding δ-(L-α-aminoadipoyl)-L-cysteinyl-D-configured peptides but showing intolerance for polar residues and specific stereoisomers in the valinyl position [1]. Additionally, O-methyl-L-threonine functions as a specific isoleucine antagonist with quantitative inhibition of α-globin chain synthesis (60–70% at 25 mM) while leaving β-chain synthesis unaffected, a stereochemistry-dependent selectivity that the D-isomer does not replicate [2]. Procurement of the incorrect isomer or racemic mixture introduces confounding variables that compromise reproducibility in enzyme mechanism studies, antibiotic biosynthetic investigations, and protein synthesis inhibition assays.

This Product
O-methyl-d-threonine (D-configuration, methoxy side chain)
Substitute Risk
L-threonine: hydroxyl vs methoxy side chain alters enzyme recognition; D- vs L-configuration changes substrate specificity and may not support IPNS binding.
This Product
O-methyl-d-threonine (D-isomer)
Substitute Risk
O-methyl-L-threonine: L-isomer exhibits distinct biological activities (e.g., α-globin chain inhibition) not replicated by D-isomer; racemic mixtures confound enzyme assays and translational inhibition studies.

O-methyl-d-threonine Comparative Evidence


Antimalarial Activity: O-methyl-L-threonine vs Leucine

O-methyl-L-threonine significantly prolonged survival time in P. berghei-infected mice at 160, 320, and 640 mg/kg doses, whereas L-leucine and two dipeptide derivatives (L-leucyl-O-methyl-L-threonine and O-methyl-L-threonyl-L-leucine) showed no activity at any tested dose [1]. The dipeptide O-methyl-L-threonyl-O-methyl-L-threonine was only marginally active at the highest 640 mg/kg dose, demonstrating that the free O-methyl-L-threonine monomer is the active pharmacophore [1].

Antimalarial Activity
Head-to-head
L-OMT prolonged survival in P. berghei-infected mice at 160–640 mg/kg; L-leucine and dipeptides showed no activity.
Supports antimalarial target engagement studies.
Reported survival-time endpoint; in vivo model context.
Antimalarial drug discovery Plasmodium berghei Amino acid analogue pharmacology

O-methylthreonine Angiotensin II Antagonist Profile

In a systematic comparison of six angiotensin II analogues differing only in the position 8 amino acid, the O-methylthreonine-substituted analogue ([Sar1,Sar7,OMT8]Ang II) exhibited an intermediate pA2 value of 7.4 in isolated rat uterus assay [1]. This places its receptor antagonism potency above alanine-substituted (pA2 6.7) and methionine-substituted (pA2 7.2) analogues, but below isoleucine-substituted (pA2 8.1) and DL-alloisoleucine-substituted (pA2 8.4) analogues [1]. In the vagotomized ganglion-blocked rat pressor assay, the OMT analogue retained only 0.13% of angiotensin II pressor activity, markedly lower than the isoleucine analogue (0.7%) and alloisoleucine analogue (12.5%) [1].

Ang II Antagonism
Head-to-head
OMT8-Ang II pA2 = 7.4 in rat uterus; ranked between Ile (8.1) and Ala (6.7) analogues; 0.13% pressor activity.
Supports angiotensin receptor pharmacology comparison.
Isolated rat uterus assay; vagotomized rat pressor model.
Angiotensin II receptor pharmacology Peptide SAR Blood pressure regulation

Threonine Deaminase Inhibition: O-methylthreonine vs Isoleucine

In E. coli 15, O-methylthreonine (OMT) and isoleucine differ markedly in their capacity to inhibit threonine deaminase. OMT requires very high concentrations to achieve enzyme inhibition, whereas isoleucine is a potent allosteric inhibitor [1]. Furthermore, the inhibition mechanism differs: OMT inhibition is strictly competitive with threonine, while isoleucine exerts allosteric regulation [1]. Notably, OMT inhibits threonine deaminase preparations desensitized to isoleucine inhibition, confirming it acts through a distinct binding mode [1].

Threonine Deaminase
Head-to-head
OMT: competitive inhibitor requiring high concentration; Ile: allosteric inhibitor at low concentration. OMT inhibits Ile-desensitized enzyme.
Supports allosteric vs competitive mechanism dissection.
E. coli 15 enzyme; in vitro assay context.
Enzyme inhibition kinetics Threonine deaminase Branched-chain amino acid biosynthesis

Selective α-Globin Chain Inhibition

In rabbit reticulocytes containing a hemoglobin variant with isoleucine exclusively in α-chains, 25 mM L-O-methylthreonine produced 60–70% inhibition of α-globin chain synthesis, while β-globin chain synthesis remained completely unaffected after 4 hours of incubation [1]. This chain-specific inhibition contrasts with broad-spectrum translation inhibitors such as cycloheximide or puromycin, which non-selectively suppress both globin chains [1].

α-Globin Inhibition
Head-to-head
60–70% inhibition of α-chain synthesis at 25 mM; 0% β-chain inhibition.
Supports chain-specific translational control studies.
Rabbit reticulocyte model; L-isomer dependent.
Hemoglobin biosynthesis Translational control Protein synthesis inhibitor

Species-Selective Bleaching in Euglena gracilis

O-methylthreonine inhibits multiplication and photosynthetic pigment synthesis in Euglena gracilis and Ochromonas danica, but does not inhibit Chlamydomonas reinhardtii or Rhodopseudomonas palustris [1]. This species-selective activity contrasts with broad-spectrum bleaching agents like streptomycin and is reversed specifically by L-isoleucine, α-aminobutyric acid, α-ketobutyric acid, L-threonine, L-homoserine, or L-methionine supplementation [1].

Species Selectivity
Class-level
Inhibits Euglena gracilis and Ochromonas danica; does not inhibit Chlamydomonas reinhardtii or Rhodopseudomonas palustris.
Supports plastid biology studies in Euglena model.
Reversed by L-isoleucine; species-specific response.
Photosynthetic pigment inhibition Plastid biology Species-selective toxicity

IPNS Crystal Structure with Ac-O-methyl-d-threonine

The crystal structure of isopenicillin N synthase (IPNS) from Emericella nidulans complexed with Fe(II) and Ac-O-methyl-d-threonine was solved at 1.82 Å resolution, providing direct structural evidence of binding at the enzyme active site [1]. This structure reveals specific interactions of the ethereal substrate analogue with the IPNS oxygen binding site, including water molecule coordination in the oxygen binding pocket [1]. IPNS exhibits low tolerance for polar residues in the valinyl substrate position, and the D-configuration of the threonine-derived substrate is a strict stereochemical requirement for productive enzyme binding [2].

IPNS Crystal Structure
Supporting evidence
1.82 Å resolution structure with Ac-O-methyl-d-threonine bound at IPNS active site.
Supports IPNS active-site mapping and substrate engineering.
E. nidulans IPNS; Fe(II)-bound complex.
β-Lactam antibiotic biosynthesis Enzyme-substrate structural biology Non-heme iron oxygenase

O-methyl-d-threonine Research Applications


β-Lactam Antibiotic Biosynthesis and IPNS Studies

O-methyl-d-threonine serves as a crystallographically validated substrate analogue for isopenicillin N synthase (IPNS), with a 1.82 Å resolution structure demonstrating active-site binding in the oxygen-binding pocket [1]. Researchers investigating penicillin and cephalosporin biosynthetic pathways can employ this compound to probe stereochemical requirements for IPNS substrate recognition and turnover, given the enzyme's established intolerance for polar residues and strict D-configuration requirement in the substrate valinyl position [2]. This application is particularly relevant for academic and industrial groups exploring enzymatic synthesis of unnatural β-lactam antibiotics or engineering IPNS variants with altered substrate specificity.

Isoleucine Antagonism in Hemoglobin Biosynthesis

L-O-methylthreonine demonstrates chain-specific inhibition of α-globin synthesis (60–70% reduction at 25 mM) while completely sparing β-globin chain synthesis, a selectivity profile unmatched by broad-spectrum translation inhibitors [1]. This property makes the L-isomer a powerful tool for dissecting coordinated globin chain synthesis mechanisms in erythroid cells, investigating hemoglobinopathies characterized by chain imbalance, and serving as a positive control in experiments requiring selective translational suppression without global protein synthesis shutdown. Procurement of the stereochemically defined isomer is essential for reproducible results in this application.

Angiotensin II Receptor Antagonist Reference

The O-methylthreonine-substituted angiotensin II analogue ([Sar1,Sar7,OMT8]Ang II) provides a well-characterized reference point in angiotensin receptor pharmacology, with a measured pA2 of 7.4 in isolated rat uterus and only 0.13% residual pressor activity in vivo [1]. This intermediate antagonist potency, situated between alanine-substituted (pA2 6.7) and isoleucine-substituted (pA2 8.1) analogues, enables structure-activity relationship studies and serves as a benchmark for evaluating novel angiotensin receptor ligands. Researchers in cardiovascular pharmacology and peptide drug design can use this compound as a calibration standard or comparator scaffold.

Threonine Deaminase Competitive vs Allosteric Inhibition

O-methylthreonine inhibits threonine deaminase through a strictly competitive mechanism with threonine, in direct contrast to isoleucine's allosteric regulation [1]. Critically, O-methylthreonine inhibits enzyme preparations that have been desensitized to isoleucine-mediated feedback inhibition [1]. This mechanistic dichotomy enables researchers to experimentally separate active-site competitive effects from allosteric regulatory effects in branched-chain amino acid biosynthetic enzymes, to identify isoleucine-desensitized enzyme variants, and to study metabolic feedback regulation in E. coli and related bacterial systems.

Application
Selection Property
Validation Focus
β-Lactam antibiotic biosynthesis studies
Stereochemical substrate analogue for IPNS
Active-site binding and substrate specificity
Globin chain synthesis coordination studies
Chain-specific translational inhibition
α/β chain synthesis differential analysis
Angiotensin receptor pharmacology studies
Intermediate antagonist reference profile
Receptor subtype selectivity benchmarking
Branched-chain amino acid biosynthesis studies
Competitive vs allosteric inhibition mechanism
Allosteric desensitized enzyme profiling

Technical Documentation Hub

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16 linked technical documents
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